EtDO-P4

Übersicht

Beschreibung

EtDO-P4 is a nanomolar inhibitor of glycosphingolipid (GSL) synthesis . It suppresses the activation of the EGFR-induced ERK pathway and various receptor tyrosine kinases (RTKs) . It can be used for various types of cancer, including Burkitt’s lymphoma .

Molecular Structure Analysis

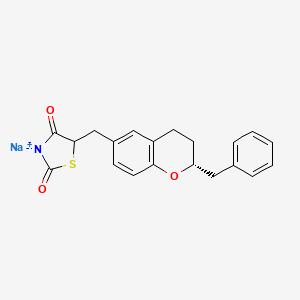

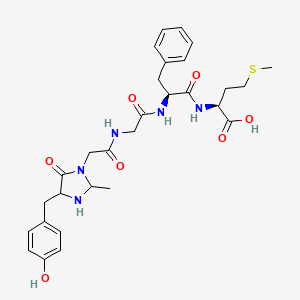

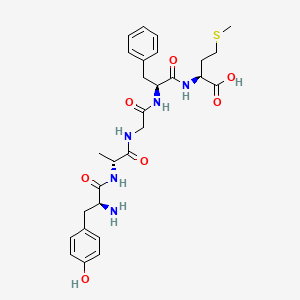

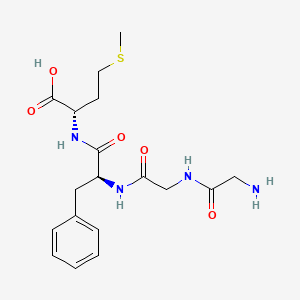

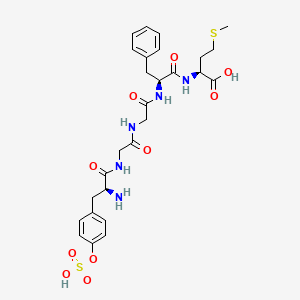

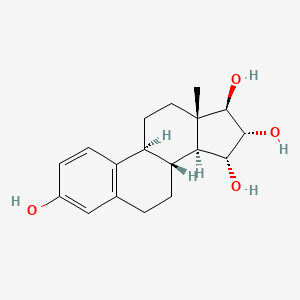

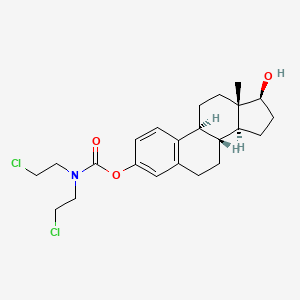

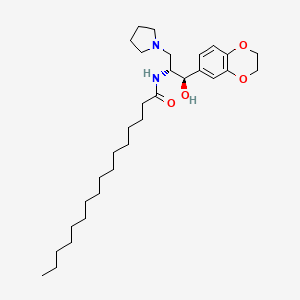

EtDO-P4 has a molecular weight of 516.76 and its formula is C31H52N2O4 . The SMILES representation of its structure isOC@H=C1)C@H=O)CN3CCCC3 . Chemical Reactions Analysis

EtDO-P4 is a potent and selective nanomolar inhibitor of UDP-glucose ceramide glucosyltransferase (UGCG) . Inhibition of UGCG by EtDO-P4 decreases drug resistance and enhances the cytotoxicity of chemotherapeutic drugs such as vincristine, daunorubicin, Lucena-1, and cisplatin .Physical And Chemical Properties Analysis

EtDO-P4 is a solid substance with a white to off-white color . It has a solubility of 2 mg/mL in DMSO . The storage temperature for the powder form is -20°C for 3 years and 4°C for 2 years .Wissenschaftliche Forschungsanwendungen

Modulation of Amyloid Precursor Protein Processing

One significant application of EtDO-P4 is in the study of the modulation of amyloid precursor protein (APP) processing. Research has indicated that EtDO-P4, a synthetic ceramide analogue, can inhibit the production of amyloid-beta peptide (Abeta), a critical factor in Alzheimer's disease. EtDO-P4 was shown to inhibit Abeta secretion in Chinese hamster ovary cells expressing human APP. Additionally, it was found to affect the production of endogenous Abeta by human neurons, making it a potent compound in Alzheimer's research (Li et al., 2010).

Near Infrared Analysis in Pharmaceutical Powders

EtDO-P4 has been employed in the field of pharmaceutical analysis, specifically using near-infrared (NIR) spectroscopy. A study applied a method known as Empirical Target Distribution Optimization (ETDO) for improving the performance of NIR partial least squares (PLS) models in the analysis of pharmaceutical powders. This application is crucial for process monitoring and control in continuous production (Pedersen et al., 2019).

Reduction of Globotriaosylceramide in Fabry Disease Mice

In research on Fabry disease, EtDO-P4 has been used as a substrate deprivation therapy. The study found that EtDO-P4 could lower levels of globotriaosylceramide in alpha-galactosidase A knockout mice, a model of Fabry disease. This suggests that Fabry disease may be amenable to this type of therapy, representing a significant step forward in the treatment of this condition (Abe et al., 2000).

Promotion of Activation in Cellular Signaling

Research has also explored the role of EtDO-P4 in cellular signaling, particularly in cancer. A study found that EtDO-P4, by inhibiting the synthesis of certain glycosphingolipids, could affect the activation of the epidermal growth factor receptor (EGFR) and subsequently the ERK pathway. This implies that EtDO-P4 has potential applications in cancer diagnostics and treatment by influencing cell proliferation signaling pathways (Park et al., 2012).

Eigenschaften

IUPAC Name |

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-30(34)32-27(25-33-20-15-16-21-33)31(35)26-18-19-28-29(24-26)37-23-22-36-28/h18-19,24,27,31,35H,2-17,20-23,25H2,1H3,(H,32,34)/t27-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTZZVJOQCCAOR-DLFZDVPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432741 | |

| Record name | N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]hexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

EtDO-P4 | |

CAS RN |

245329-78-6 | |

| Record name | N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]hexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.